5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine
Overview
Description
5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine: is a complex organic compound that features a pyrimidine ring substituted with an iodine atom and a methanesulfonyl-piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This might include the use of specific ligands to enhance the activity of the palladium catalyst and the selection of solvents that facilitate the reaction while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine: can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a secondary amine.
Scientific Research Applications
5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine: can be compared with other similar compounds, such as:
[4-(1-Methanesulfonyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine: Lacks the iodine substitution, which may affect its reactivity and biological activity.
[5-Bromo-4-(1-methanesulfonyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine: Substitution of iodine with bromine may result in different chemical properties and reactivity.
[5-Iodo-4-(1-methanesulfonyl-piperidin-3-yl)-pyrimidin-2-yl]-methyl-amine: Variation in the alkyl group attached to the nitrogen atom can influence the compound’s solubility and interaction with biological targets.
These comparisons highlight the uniqueness of This compound
Properties
IUPAC Name |
5-iodo-N,N-dimethyl-4-(1-methylsulfonylpiperidin-3-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19IN4O2S/c1-16(2)12-14-7-10(13)11(15-12)9-5-4-6-17(8-9)20(3,18)19/h7,9H,4-6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRCMRQEIJSCAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)C2CCCN(C2)S(=O)(=O)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19IN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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